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Compound of Interest

Diethyl(2-phenoxyethyl)amine
Compound Name:

hydrochloride
CAS No.: 21663-15-0
Cat. No.: B2947921

Get Quote

Executive Summary: The Scaffold at a Glance

Diethyl(2-phenoxyethyl)amine is a privileged chemical scaffold belonging to the class of
phenoxyalkylamines. While simple in structure, this motif serves as the pharmacophore for a
diverse range of bioactive molecules, most notably Sigma-1 Receptor (

R) modulators and intracellular histamine antagonists.

Unlike rigid templates, the flexibility of the ethyl ether linker allows this scaffold to adopt
conformations required for binding to the hydrophobic pockets of G-protein coupled receptors
(GPCRs) and intracellular chaperone proteins. This guide objectively compares the parent
scaffold against its optimized derivatives (e.g., DPPE/Tesmilifene and NE-100) and industry
standards like Haloperidol, providing actionable SAR data to guide lead optimization.

Structural Analysis & Mechanism of Action[1]
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The biological activity of this scaffold is governed by three distinct regions. Modifications in
these zones dictate whether the molecule acts as a Sigma-1 antagonist (neuroprotection), a
chemosensitizer (cancer therapy), or a local anesthetic (Na+ channel blocker).

The Pharmacophore Map

The molecule functions through a "cation-

" interaction and hydrophobic anchoring.
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Figure 1: Pharmacophore dissection of the phenoxyethylamine scaffold. Region C is the
primary site for optimization to distinguish between Sigma-1 and Dopamine D2 activity.

Mechanistic Pathways[2][3][4]

e Sigma-1 Receptor (

R): The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in
the

R binding pocket, while the phenyl ring occupies a hydrophobic cleft.

e Intracellular Histamine (DPPE-like): Derivatives with bulky para-substituents (e.g., benzyl
groups) penetrate cells and antagonize intracellular histamine binding at microsomal P450
sites, disrupting cell proliferation in multidrug-resistant cancers.
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Comparative Performance Analysis

This section compares the parent compound against two clinically relevant derivatives and the
gold standard, Haloperidol.

The Contenders

» Parent Scaffold:N,N-diethyl-2-phenoxyethanamine.

o DPPE (Tesmilifene):N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.[1][2] Adds a
benzyl group to the para-position.

e NE-100:N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine.[3] A highly
optimized Sigma-1 antagonist.

» Haloperidol: The reference standard for Sigma-1 affinity (though non-selective due to D2
binding).

Experimental Data: Binding Affinity () & Selectivity

Data aggregated from radioligand binding assays ([

H]-(+)-Pentazocine displacement).
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Key Insight: The parent scaffold has weak-to-moderate affinity. Extending the amine chains

(Diethyl

Dipropyl) and adding hydrophobic bulk to the phenyl ring (as seen in NE-100)

improves affinity by >100-fold, transforming a weak probe into a nanomolar drug

candidate.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (Z-factor

calculation and reference benchmarking).

© 2026 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2947921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Synthesis: Modified Williamson Ether Synthesis

This is the most robust route for generating Region C derivatives.
» Reagents: Substituted phenol, N,N-diethyl-2-chloroethylamine HCI,

, Acetone/DMF.

e Procedure:

[¢]

Reflux phenol (1.0 eq) with

(3.0 eq) in acetone for 30 min to generate the phenoxide.

[e]

Add N,N-diethyl-2-chloroethylamine HCI (1.2 eq) and catalytic KI.

[e]

Reflux for 12-24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

o

Purification: Acid-base extraction followed by conversion to Hydrochloride salt using
ethereal HCI.

 Validation:
H NMR must show the characteristic triplet for the ether (
) at
ppm and the amine methylene (
) at
ppm.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This workflow determines the

values presented in Section 3.2.
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Membrane Preparation
(Guinea Pig Brain or CHO cells)

:
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Ligand: [3H]-(+)-Pentazocine (2 nM)
Buffer: Tris-HCI (pH 7.4)

:
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l
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Figure 2: Standardized workflow for determining Sigma-1 affinity. Critical step: Pre-soak filters
in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

Validation Criteria:
e Specific Binding: Must be >80% of total binding.
o Reference Control: Haloperidol must yield a

of 1-5 nM. If Haloperidol

> 10 nM, the assay is invalid (likely receptor degradation).

Expert Analysis & Recommendations
The "Linker Rule"
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Experimental data confirms that the 2-carbon ethyl linker is optimal.

e Shortening to 1 carbon (Methyl): Destabilizes the amine, leading to rapid hydrolysis (aminal
instability).

¢ Lengthening to 3 carbons (Propyl): Reduces

R affinity by ~10-fold due to entropic penalties in the binding pocket.

Optimization Strategy

For researchers developing new derivatives:

» To Increase Affinity: Replace the N,N-diethyl group with N,N-dipropyl or a piperidine ring. The
hydrophobic bulk accommodates the Sigma-1 receptor's secondary hydrophobic pocket.

e To Increase Selectivity (vs. Dopamine): Avoid 4-fluorophenyl substitutions (common in
Haloperidol). Instead, use bulky alkoxy groups (e.g., 2-phenylethoxy) at the meta or para
position of the phenyl ring, as seen in NE-100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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